N(6)-Endonorbornan-2-yl-9-methyladenine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-0861 involves the reduction of 4,6-dichloro-5-nitropyrimidine followed by reaction with methylamine to produce 5-amino-6-chloro-4-methylaminopyrimidine. Cyclization with triethylorthoformate under specific conditions completes the synthesis .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: N-0861 primarily undergoes substitution reactions due to its structure. It is known to interact with various reagents under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Involves reagents like methylamine and triethylorthoformate.
Reaction Conditions: Typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Major Products: The major product formed from these reactions is N-0861 itself, which is used for further research and applications .
Scientific Research Applications
N-0861 has several scientific research applications, including:
Chemistry: Used as a selective antagonist in studies involving adenosine receptors.
Biology: Helps in understanding the role of A1 adenosine receptors in various biological processes.
Industry: Utilized in the development of new therapeutic agents targeting adenosine receptors
Mechanism of Action
N-0861 exerts its effects by selectively inhibiting the A1 adenosine receptor. This inhibition prevents the negative conduction effects and chest pain caused by adenosine, without significantly affecting coronary blood flow velocity. The molecular target is the A1 adenosine receptor, and the pathway involves blocking the receptor’s interaction with adenosine .
Comparison with Similar Compounds
WRC-0007: Another selective antagonist of the A1 adenosine receptor.
WRC-0006: Similar in structure and function to N-0861 but with different potency levels.
Uniqueness: N-0861 is unique due to its high selectivity for the A1 adenosine receptor and its ability to inhibit specific effects of adenosine without significantly impacting coronary blood flow .
Properties
CAS No. |
141696-90-4 |
---|---|
Molecular Formula |
C13H17N5 |
Molecular Weight |
243.31 g/mol |
IUPAC Name |
N-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-9-methylpurin-6-amine |
InChI |
InChI=1S/C13H17N5/c1-18-7-16-11-12(14-6-15-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,14,15,17)/t8-,9+,10-/m1/s1 |
InChI Key |
MTQYIGCUBBMQCJ-KXUCPTDWSA-N |
SMILES |
CN1C=NC2=C(N=CN=C21)NC3CC4CCC3C4 |
Isomeric SMILES |
CN1C=NC2=C(N=CN=C21)N[C@@H]3C[C@@H]4CC[C@H]3C4 |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3CC4CCC3C4 |
Synonyms |
N 0861 N(6)-endonorbornan-2-yl-9-methyladenine N-0861 N0861 |
Origin of Product |
United States |
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